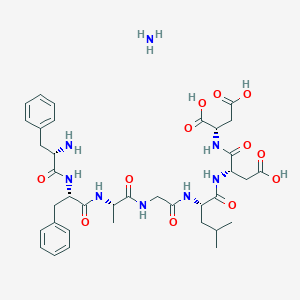

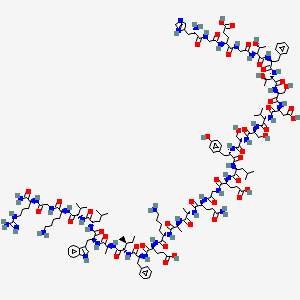

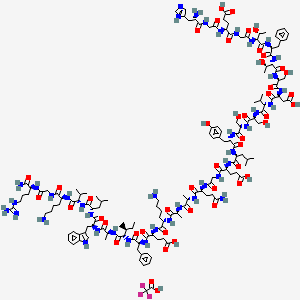

FFAGLDD amine salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La sal de amina FFAGLDD es un péptido selectivo para la escisión de la metaloproteinasa de matriz 9 (MMP9). Se utiliza principalmente para la entrega citoplasmática de Doxorubicina, un medicamento de quimioterapia, para lograr una liberación y entrega gradual controlada del fármaco tanto temporal como espacialmente .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de la sal de amina FFAGLDD implica el acoplamiento secuencial de aminoácidos para formar la cadena peptídica. El proceso normalmente incluye los siguientes pasos:

Protección de los grupos amino: Los grupos amino de los aminoácidos se protegen utilizando grupos protectores como tert-butiloxicarbonilo (Boc) o fluorenilmetil-oxocarbonilo (Fmoc).

Reacciones de acoplamiento: Los aminoácidos protegidos se acoplan utilizando reactivos de acoplamiento como diciclohexilcarbodiimida (DCC) o N,N’-diisopropilcarbodiimida (DIC) en presencia de aditivos como hidroxi-benzotriazol (HOBt) o 1-hidroxi-7-azabenzotriazol (HOAt).

Desprotección: Los grupos protectores se eliminan en condiciones ácidas o básicas para obtener el péptido final.

Métodos de producción industrial

La producción industrial de la sal de amina FFAGLDD sigue rutas sintéticas similares, pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan a menudo para optimizar el proceso y garantizar una alta pureza y rendimiento. El producto final se purifica utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) y se caracteriza mediante espectrometría de masas y espectroscopia de resonancia magnética nuclear (RMN) .

Análisis De Reacciones Químicas

Tipos de reacciones

La sal de amina FFAGLDD principalmente experimenta:

Reacciones de escisión: Escisión selectiva por metaloproteinasa de matriz 9.

Hidrólisis: Hidrólisis de los enlaces peptídicos en condiciones ácidas o básicas.

Oxidación y reducción: Posible oxidación de las cadenas laterales de los aminoácidos y reducción de los puentes disulfuro

Reactivos y condiciones comunes

Reacciones de escisión: Metaloproteinasa de matriz 9 en condiciones fisiológicas.

Hidrólisis: Soluciones ácidas o básicas.

Oxidación y reducción: Agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el ditiotreitol (DTT)

Productos principales

Aplicaciones Científicas De Investigación

La sal de amina FFAGLDD tiene varias aplicaciones de investigación científica:

Química: Se utiliza como péptido modelo para estudiar reacciones de escisión e hidrólisis de péptidos.

Biología: Investigado por su papel en procesos celulares que implican metaloproteinasa de matriz 9.

Medicina: Utilizado para la administración dirigida de fármacos, particularmente para administrar Doxorubicina a las células cancerosas.

Industria: Employed in the development of controlled drug delivery systems .

Mecanismo De Acción

La sal de amina FFAGLDD ejerce sus efectos mediante la escisión selectiva por metaloproteinasa de matriz 9. Esta escisión libera el fármaco activo, Doxorubicina, dentro del citoplasma de las células diana. Los objetivos moleculares incluyen los enlaces peptídicos dentro de la secuencia FFAGLDD, y las vías involucradas son las reguladas por la metaloproteinasa de matriz 9 .

Comparación Con Compuestos Similares

Compuestos similares

Sal de amina GGGGRGD: Otro péptido utilizado para la administración dirigida de fármacos.

Sal de amina KGGGRGD: Similar en función pero con diferentes secuencias de aminoácidos.

Singularidad

La sal de amina FFAGLDD es única debido a su alta selectividad para la escisión de la metaloproteinasa de matriz 9, lo que la hace particularmente efectiva para aplicaciones de administración controlada de fármacos .

Propiedades

Fórmula molecular |

C37H52N8O12 |

|---|---|

Peso molecular |

800.9 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid;azane |

InChI |

InChI=1S/C37H49N7O12.H3N/c1-20(2)14-25(35(53)43-27(17-30(46)47)36(54)44-28(37(55)56)18-31(48)49)41-29(45)19-39-32(50)21(3)40-34(52)26(16-23-12-8-5-9-13-23)42-33(51)24(38)15-22-10-6-4-7-11-22;/h4-13,20-21,24-28H,14-19,38H2,1-3H3,(H,39,50)(H,40,52)(H,41,45)(H,42,51)(H,43,53)(H,44,54)(H,46,47)(H,48,49)(H,55,56);1H3/t21-,24-,25-,26-,27-,28-;/m0./s1 |

Clave InChI |

MWLBVHZSLALYTN-HAYWJZKBSA-N |

SMILES isomérico |

C[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)N.N |

SMILES canónico |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N.N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

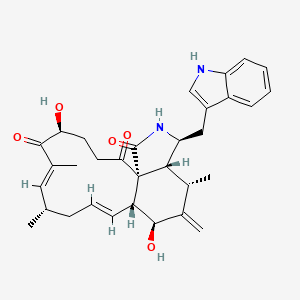

![(1R,5S,7Z,9S,11E,13R,14S,16S,17R,18S)-5,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,16-trimethyl-15-methylidene-19-azatricyclo[11.7.0.01,17]icosa-7,11-diene-2,6,20-trione](/img/structure/B10825299.png)

![(1S,8S,13R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10825306.png)

![[(1S,2S,3S,5S,8S,10S,11R,13R)-8-(furan-3-yl)-10-methyl-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate](/img/structure/B10825331.png)

![5,7,17,19-Tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene;sulfate](/img/structure/B10825339.png)

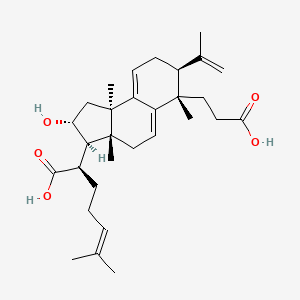

![(1S,4R,6S,11R,12S,15S,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.11,20.02,12.04,6.06,11.015,19.018,23.021,26]triacont-8-ene-10,16,25,30-tetrone](/img/structure/B10825353.png)

![5,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,16-trimethyl-15-methylidene-19-azatricyclo[11.7.0.01,17]icosa-7,11-diene-2,6,20-trione](/img/structure/B10825356.png)

![(1S,2S,3S,5S,8S,9S,13R,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10825363.png)